(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide
Description
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide-derived heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at position 6 and a propargyl group at position 2. The Z-configuration denotes the spatial arrangement of the imine bond in the thiazolidinone-like scaffold. The 4-(N,N-dimethylsulfamoyl)benzamide moiety introduces a sulfonamide group, which is often associated with enhanced biological activity due to its hydrogen-bonding and electron-withdrawing properties.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S2/c1-4-11-23-16-10-7-14(20)12-17(16)27-19(23)21-18(24)13-5-8-15(9-6-13)28(25,26)22(2)3/h1,5-10,12H,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGXXBGXTXTXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorobenzothiazole moiety : Contributes to the compound's biological activity.
- Dimethylsulfamoyl group : Often associated with enhanced pharmacological properties.
- Prop-2-ynyl substituent : May influence the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, likely through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes the biological activity data associated with related compounds and their derivatives:
| Compound Name | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 4a | COX-2 Inhibition | 0.011 | |
| Compound 5a | Antimicrobial | 0.22 - 0.25 | |
| Compound 7b | Cytotoxicity | 0.15 | |
| (Z)-N... | Potentially active | TBD | TBD |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of structurally related compounds, finding that they exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole. The minimum inhibitory concentrations (MICs) were notably low, indicating high efficacy against tested pathogens .
- Cytotoxicity in Cancer Cells : Research involving derivatives of the compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Inflammation Models : In vivo studies have shown that compounds similar to this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in treating inflammatory diseases .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of thiazole derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. Results indicated promising activity with Minimum Inhibitory Concentrations (MICs) in the range of 1 µg/mL, suggesting that modifications to the thiazole core can enhance antibacterial potency .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 1 |
| Compound B | S. aureus | 0.5 |
Anticancer Applications
The potential anticancer properties of this compound have also been explored. Thiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Breast Cancer
Research demonstrated that certain thiazole derivatives displayed significant cytotoxicity against the MCF7 human breast adenocarcinoma cell line. The Sulforhodamine B assay revealed that specific modifications led to enhanced anticancer activity, with some compounds achieving IC50 values below 10 µM .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. These studies provide insights into the compound's mechanism of action and help identify potential targets for further drug development.
Insights from Docking Studies
Docking simulations suggest that the compound binds effectively to active sites of enzymes crucial for bacterial survival and cancer cell proliferation, indicating its potential as a lead compound in drug design .
Comparison with Similar Compounds
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )
- Core Structure : Benzodithiazine (1,4,2-benzodithiazine) vs. benzo[d]thiazole in the target compound.
- Substituents :
- Chlorine at position 6 (shared with the target compound).
- Methyl group at position 7 (vs. propargyl at position 3 in the target).
- Hydrazine group (N-NH₂) at position 3 (vs. imine-propargyl in the target).
- Synthesis : Prepared from 6-chloro-7-methyl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine via nucleophilic substitution (93% yield) .
- Physicochemical Properties :
- The methyl group at position 7 may reduce steric hindrance compared to the propargyl group in the target compound.
Methoxy-Substituted Benzothiazole-Triazole Hybrids ()
- Core Structure : Benzo[d]thiazole (shared with the target compound) linked to a 1,2,3-triazole via a methyl group.
- Substituents :
- Methoxy group at position 6 (vs. chlorine in the target compound).
- Triazole moiety (absent in the target compound).
- Functional Implications :
- The triazole group may enhance bioavailability via click chemistry-derived modifications.
- Methoxy substituents generally increase lipophilicity but reduce electrophilicity compared to chlorine.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Features
Electronic and Steric Effects
- The 4-(N,N-dimethylsulfamoyl)benzamide moiety enhances hydrogen-bonding capacity, a feature absent in both analogs.
Metabolic Stability
- The chlorine atom in the target compound and Compound 2 may slow oxidative metabolism compared to the methoxy group in ’s analogs.
Research Findings and Implications
- Synthetic Accessibility : Compound 2’s high yield (93%) suggests efficient routes for benzodithiazine synthesis, but the target compound’s propargyl and sulfamoyl groups may require more complex coupling steps .
- Biological Relevance : The sulfamoyl group in the target compound could mimic ATP-binding motifs in kinase inhibitors, whereas triazole-containing analogs () may target microbial enzymes.
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A domino synthesis approach using tert-butyl hydroperoxide (TBHP) as an oxidant under reflux conditions in methanol can be adapted from analogous benzoxazinone derivatives . Optimization should employ Design of Experiments (DoE) principles to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, reducing side products and improving yield . Purification via gradient solvent column chromatography (hexane/EtOAc) is recommended for isolating the Z-isomer .
Q. How can structural characterization of this compound be performed to confirm its stereochemistry and functional group integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and HRMS to verify the Z-configuration and substituent placement. For example, -NMR can detect deshielded protons near the sulfamoyl group, while HRMS confirms molecular weight within 3 ppm error . X-ray crystallography is ideal for unambiguous stereochemical assignment, though computational methods like DFT can predict tautomeric stability if crystallography data are unavailable .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictions in reported biological activity data for benzothiazole derivatives, including this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, purity >95%). Cross-validate results using orthogonal assays:
- Compare in vitro cytotoxicity (e.g., MTT assay) with in silico docking studies targeting specific enzymes (e.g., kinases or proteases).
- Ensure compound purity via HPLC (≥98%) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Reference structurally similar compounds, such as trifluoromethyl-containing analogs, to contextualize metabolic stability and potency trends .
Q. How can computational modeling predict the pharmacokinetic and thermodynamic properties of this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess membrane permeability (logP) and polar surface area (PSA) for blood-brain barrier penetration. Use Schrödinger’s Maestro or Gaussian for DFT calculations to evaluate tautomer stability (e.g., thione-thiol equilibria) and redox potentials . ADMET predictors like SwissADME can estimate bioavailability (%F >30%) and CYP450 inhibition risks .
Q. What experimental approaches are suitable for studying the mechanism of action of this compound in antimicrobial or anticancer contexts?
- Methodological Answer :
- Target Identification : Use thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts in lysates.
- Pathway Analysis : Combine RNA-seq with phosphoproteomics to map signaling perturbations (e.g., apoptosis or DNA repair pathways).
- Resistance Profiling : Serial passage assays under sublethal drug concentrations can identify emergent resistance mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
